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molecular formula C8H8ClNO3 B1621988 1-(2-Chloroethoxy)-3-nitrobenzene CAS No. 87291-34-7

1-(2-Chloroethoxy)-3-nitrobenzene

Cat. No. B1621988
M. Wt: 201.61 g/mol
InChI Key: HZNHTVVNRCRLQA-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Patent
US05869485

Procedure details

60 g of 3-nitrophenol, 88 g of potassium carbonate and 178 ml of 1-bromo-2-chloroethane are boiled under reflux for 36 h in 800 ml of acetone together with 1.5 g of tetrabutylammonium bromide and 2.0 g of potassium iodide. The mixture is then cooled to RT and concentrated in an RE. The mixture is treated with water, extracted 3 times with ethyl acetate and concentrated. The residue is chromatographed using methylene chloride and the product-containing fractions are concentrated. 1-(2-chloroethoxy)-3-nitrobenzene are obtained as an oil which may crystallize (m.p. 58°-60° C).
Quantity
60 g
Type
reactant
Reaction Step One
Quantity
88 g
Type
reactant
Reaction Step Two
Quantity
178 mL
Type
reactant
Reaction Step Three
Quantity
2 g
Type
reactant
Reaction Step Four
Quantity
800 mL
Type
solvent
Reaction Step Four
Quantity
1.5 g
Type
catalyst
Reaction Step Four

Identifiers

REACTION_CXSMILES
[N+:1]([C:4]1[CH:5]=[C:6]([OH:10])[CH:7]=[CH:8][CH:9]=1)([O-:3])=[O:2].C(=O)([O-])[O-].[K+].[K+].Br[CH2:18][CH2:19][Cl:20].[I-].[K+]>CC(C)=O.[Br-].C([N+](CCCC)(CCCC)CCCC)CCC>[Cl:20][CH2:19][CH2:18][O:10][C:6]1[CH:7]=[CH:8][CH:9]=[C:4]([N+:1]([O-:3])=[O:2])[CH:5]=1 |f:1.2.3,5.6,8.9|

Inputs

Step One
Name
Quantity
60 g
Type
reactant
Smiles
[N+](=O)([O-])C=1C=C(C=CC1)O
Step Two
Name
Quantity
88 g
Type
reactant
Smiles
C([O-])([O-])=O.[K+].[K+]
Step Three
Name
Quantity
178 mL
Type
reactant
Smiles
BrCCCl
Step Four
Name
Quantity
2 g
Type
reactant
Smiles
[I-].[K+]
Name
Quantity
800 mL
Type
solvent
Smiles
CC(=O)C
Name
Quantity
1.5 g
Type
catalyst
Smiles
[Br-].C(CCC)[N+](CCCC)(CCCC)CCCC

Conditions

Temperature
Control Type
AMBIENT
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

CONCENTRATION
Type
CONCENTRATION
Details
concentrated in an RE
ADDITION
Type
ADDITION
Details
The mixture is treated with water
EXTRACTION
Type
EXTRACTION
Details
extracted 3 times with ethyl acetate
CONCENTRATION
Type
CONCENTRATION
Details
concentrated
CUSTOM
Type
CUSTOM
Details
The residue is chromatographed
CONCENTRATION
Type
CONCENTRATION
Details
the product-containing fractions are concentrated

Outcomes

Product
Name
Type
product
Smiles
ClCCOC1=CC(=CC=C1)[N+](=O)[O-]

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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